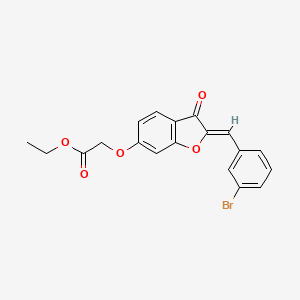

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C19H15BrO5 and its molecular weight is 403.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of target proteins .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, benzofuran derivatives have been known to participate in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .

Result of Action

Similar compounds have been known to exert various biological effects, such as anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions .

Actividad Biológica

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a bromobenzylidene moiety and a dihydrobenzofuran ring, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

This structure includes:

- A bromobenzylidene group, which may enhance biological reactivity.

- An ethyl acetate group that contributes to the compound's solubility and potential interaction with biological targets.

Antimicrobial Activity

A study focusing on benzofuran derivatives revealed significant antimicrobial properties. Compounds within this class demonstrated inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anticancer Potential

Benzofuran derivatives have been reported to exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation by targeting specific signaling pathways . Given the structural similarities, this compound could potentially act on similar pathways.

Case Studies and Research Findings

- Antimicrobial Activity Study : A series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy. The study found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core could lead to improved activity levels .

- Anticancer Research : In a study examining various derivatives of benzofuran compounds, researchers observed that certain substitutions led to increased cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound may similarly affect cancer cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzofuran A | Antimicrobial | Cell membrane disruption |

| Benzofuran B | Anticancer | Apoptosis induction |

| Benzofuran C | Anti-inflammatory | Cytokine inhibition |

| (Z)-ethyl 2... | Potentially similar | Hypothesized apoptosis pathway |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The 3-bromobenzylidene moiety undergoes palladium-catalyzed cross-coupling reactions to introduce substituents at the bromine position.

Key factors influencing NAS:

-

Catalyst choice : Pd-based catalysts (e.g., PdCl₂(MeCN)₂) enhance coupling efficiency .

-

Solvent : Polar aprotic solvents (DMF, THF) optimize reaction rates .

Ester Hydrolysis and Functionalization

The ethyl acetate group undergoes hydrolysis or transesterification under acidic/basic conditions.

Reduction Reactions

The 3-oxo group in the dihydrobenzofuran core can be selectively reduced.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | 3-Hydroxy-2,3-dihydrobenzofuran | 82% | |

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 68% |

Oxidation and Cyclization

The dihydrobenzofuran ring participates in oxidation and annulation reactions.

Stereoselective Modifications

Asymmetric catalysis enables enantioselective functionalization:

-

Heck/Tsuji-Trost Reaction : Pd/TY-Phos catalyst achieves >95% ee in dihydrobenzofuran derivatives .

-

Phosphorus(III)-Mediated Cycloaddition : Produces diastereomers via [4+1] pathways .

Key Reaction Considerations

-

Solvent Effects : THF and DMF enhance NAS efficiency, while EtOH favors hydrolysis .

-

Temperature : Cross-couplings require 80–100°C, whereas reductions proceed at 0–25°C .

-

Steric Effects : Bulky substituents at the 6-position hinder cyclization .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science applications.

Propiedades

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-6-7-15-16(10-14)25-17(19(15)22)9-12-4-3-5-13(20)8-12/h3-10H,2,11H2,1H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYSEYNLANNSGM-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.